1-(3-Chlorophenyl)ethanamine
Overview
Description
1-(3-Chlorophenyl)ethanamine is an organic compound with the molecular formula C8H10ClN It is a chlorinated arylamine, which means it contains an aromatic ring with a chlorine atom and an amine group
Mechanism of Action
Target of Action
It’s often used in proteomics research
Mode of Action
It’s known that amines can undergo reactions with acyl chlorides, where the nitrogen atom in the amine attacks the carbon atom in the acyl chloride . This could potentially lead to changes in the target molecules .
Biochemical Pathways
It’s known that ω-transaminases can be involved in the production of chiral amines . This suggests that 1-(3-Chlorophenyl)ethanamine might influence pathways involving these enzymes .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is soluble in water This suggests that it could be readily absorbed and distributed in the body
Result of Action
As it’s often used in proteomics research , it might be involved in protein interactions or modifications
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Additionally, its stability could be influenced by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 3-chloroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-chloroacetophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
1-(3-Chlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chlorophenylacetaldehyde or 3-chlorophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 3-chlorophenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of derivatives like N-alkyl or N-acyl substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Diethyl ether, tetrahydrofuran (THF)
Major Products:
- 3-Chlorophenylacetaldehyde
- 3-Chlorophenylacetic acid
- 3-Chlorophenylethanol
Scientific Research Applications
1-(3-Chlorophenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants and antidepressants.
Organic Synthesis: The compound serves as a building block for the preparation of more complex organic molecules.
Biological Studies: Researchers use this compound to study the effects of arylamines on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the production of agrochemicals and dyes.
Comparison with Similar Compounds
1-(3-Chlorophenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)ethanamine: This compound has a chlorine atom at the para position instead of the meta position, which can lead to differences in reactivity and biological activity.
2-(3-Chlorophenyl)ethylamine: This compound has an ethyl group instead of an ethanamine group, affecting its chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying arylamine chemistry.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial production. Its unique chemical structure and reactivity make it an important building block for various scientific research and industrial processes.
Properties
IUPAC Name |
1-(3-chlorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYVZASLGNODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407454 | |
Record name | 1-(3-chlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24358-43-8 | |
Record name | 3-Chloro-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24358-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-chlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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